![molecular formula C17H16N2O5 B4237110 4-[3-(4-nitrophenoxy)benzoyl]morpholine](/img/structure/B4237110.png)
4-[3-(4-nitrophenoxy)benzoyl]morpholine
Overview
Description
4-[3-(4-nitrophenoxy)benzoyl]morpholine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the morpholine family, which is known for its diverse pharmacological activities. In
Scientific Research Applications
4-[3-(4-nitrophenoxy)benzoyl]morpholine has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, it has been found to have potential applications in the field of photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer.
Mechanism of Action
The mechanism of action of 4-[3-(4-nitrophenoxy)benzoyl]morpholine is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 4-[3-(4-nitrophenoxy)benzoyl]morpholine reduces the production of prostaglandins, which leads to its anti-inflammatory activity. It has also been found to have anti-tumor and anti-angiogenic activities, which may be related to its ability to inhibit the activity of COX-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(4-nitrophenoxy)benzoyl]morpholine have been studied in various in vitro and in vivo models. It has been found to reduce inflammation, inhibit tumor growth, and inhibit angiogenesis. Additionally, it has been found to have neuroprotective effects, which may be related to its potential use in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(4-nitrophenoxy)benzoyl]morpholine in lab experiments is its potential to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a useful compound for studying these processes in vitro and in vivo. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of 4-[3-(4-nitrophenoxy)benzoyl]morpholine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in photodynamic therapy for cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Overall, the study of 4-[3-(4-nitrophenoxy)benzoyl]morpholine has the potential to lead to the development of new therapies for various diseases.
properties
IUPAC Name |
morpholin-4-yl-[3-(4-nitrophenoxy)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-17(18-8-10-23-11-9-18)13-2-1-3-16(12-13)24-15-6-4-14(5-7-15)19(21)22/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCWRDKFJQZHAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49737465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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